Tos-Gly-OSu

Beschreibung

BenchChem offers high-quality Tos-Gly-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tos-Gly-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

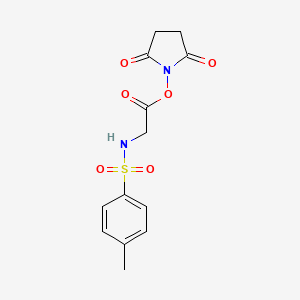

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDCTADMSAKZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679828 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-26-2 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to Nα-(p-Toluenesulfonyl)-glycine N-Hydroxysuccinimide Ester (Tos-Gly-OSu)

In the landscape of bioconjugation and peptide synthesis, precision and reliability are paramount. The reagents we choose are not merely reactants; they are the architects of molecular function. Nα-(p-Toluenesulfonyl)-glycine N-Hydroxysuccinimide Ester, or Tos-Gly-OSu, is one such foundational architect. It is a deceptively simple molecule, yet its utility in introducing a precisely defined structural and functional unit—the tosyl-protected glycine—is indispensable. This guide is crafted from years of field experience, moving beyond mere protocol recitation. It aims to provide a deep, mechanistic understanding of why specific choices are made in the laboratory, ensuring that your work is not only repeatable but also robust and intelligently designed. We will explore Tos-Gly-OSu from its core chemical principles to its practical application, empowering you to leverage its full potential in your research and development endeavors.

Core Identity and Physicochemical Profile

Tos-Gly-OSu is a bifunctional reagent designed for the efficient covalent modification of primary amines. Its structure is a logical assembly of three key components:

-

The Tosyl (Ts) Group: A p-toluenesulfonyl moiety that serves as a robust, non-labile protecting group for the glycine's α-amino group. Its presence imparts significant hydrophobicity and provides a unique spectroscopic signature.

-

The Glycine Spacer: The simplest amino acid, offering a flexible, single-methylene spacer that introduces minimal steric hindrance.

-

The N-Hydroxysuccinimide (OSu) Ester: A highly efficient activating group for the carboxyl function. It is one of the most widely used functionalities for creating stable amide bonds with primary amines under mild conditions.

Data Presentation: Key Properties of Tos-Gly-OSu

| Property | Value | Source |

| CAS Number | 68385-26-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄N₂O₆S | [1][2] |

| Molecular Weight | 326.32 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | (General Observation) |

| Purity | Typically ≥95-98% |

Stability, Storage, and Handling: A Self-Validating System

The integrity of Tos-Gly-OSu is critical for successful conjugation. The OSu ester is highly susceptible to hydrolysis. Therefore, a protocol built on proper handling is inherently self-validating; if the reagent is active, the storage protocol was successful.

-

Solid-State Storage: The reagent should be stored desiccated at -20°C in a tightly sealed vial.[4] Before use, it is imperative to allow the vial to equilibrate to room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which would initiate hydrolysis and compromise the reagent's reactivity.

-

Solution Stability: Long-term storage in solution is not recommended. For immediate use, stock solutions should be prepared in anhydrous, amine-free solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile. These solutions should be used the same day they are prepared.

-

Safety Precautions: Tos-Gly-OSu is categorized as potentially harmful if swallowed and may cause an allergic skin reaction.[2] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[2][5] All handling should be performed in a well-ventilated fume hood.

The Mechanism of Action: Amine Acylation

The core utility of Tos-Gly-OSu lies in its reaction with nucleophilic primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue. This reaction is a classic nucleophilic acyl substitution.

Causality of the Reaction:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the OSu ester.

-

Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) anion departs. NHS is an excellent leaving group because its negative charge is well-stabilized by resonance across the succinimidyl ring.

-

Proton Transfer: The protonated amide is deprotonated by a weak base in the reaction mixture (such as another amine molecule or an added non-nucleophilic base), yielding the final, stable amide bond and regenerating the catalyst.

This reaction is highly efficient and selective for primary amines at a slightly alkaline pH (typically 7.2-8.5). At this pH, a significant fraction of the target amine groups are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the OSu ester.

Mandatory Visualization: Reaction of Tos-Gly-OSu with a Primary Amine

Caption: Nucleophilic substitution reaction forming a stable amide bond.

Core Applications and Experimental Protocols

Tos-Gly-OSu is primarily employed in two domains: as a building block in peptide synthesis and as a modification reagent in bioconjugation.

Application 1: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Tos-Gly-OSu serves as a pre-activated building block to introduce a Tos-Gly moiety onto the N-terminus of a growing peptide chain. This is particularly useful when the subsequent amino acid is difficult to couple or when the Tos-Gly unit itself is a required part of the final sequence.

This protocol assumes the synthesis is proceeding on a 0.1 mmol scale using a standard solid-phase resin (e.g., Rink Amide).

-

Resin Preparation & Fmoc Deprotection (The "Why"):

-

Swell the peptide-resin in DMF (5 mL) for 30 minutes. This ensures that all reactive sites within the resin beads are accessible.

-

Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. This two-step deprotection ensures complete removal of the N-terminal Fmoc group, exposing the primary amine for coupling.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

-

Coupling Reaction (The "Why"):

-

In a separate vial, dissolve Tos-Gly-OSu (98 mg, 0.3 mmol, 3 equivalents) in 2 mL of DMF. The use of excess equivalents drives the reaction to completion.

-

Add the Tos-Gly-OSu solution to the deprotected peptide-resin.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 equivalents). DIPEA acts as a proton scavenger, neutralizing the proton released during amide bond formation without competing as a nucleophile.[6][7]

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring and Validation (The "Why"):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[6] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. This is a critical self-validation step before proceeding. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing and Capping (The "Why"):

-

Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.

-

(Optional but recommended) If the ninhydrin test was weakly positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

-

Caption: Workflow for a single Tos-Gly-OSu coupling cycle in SPPS.

Application 2: Protein Bioconjugation

Tos-Gly-OSu can be used to modify proteins by targeting the accessible ε-amino groups of lysine residues. This can be used to attach a hydrophobic tosyl group, alter protein pI, or serve as a handle for further modifications.

-

Reagent Preparation (The "Why"):

-

Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in a suitable buffer, such as 100 mM sodium phosphate, pH 7.5. The pH is a compromise to ensure amine nucleophilicity while limiting OSu ester hydrolysis.

-

Prepare a fresh stock solution of Tos-Gly-OSu (e.g., 100 mM) in anhydrous DMF immediately before use. Preparing this solution in advance risks complete hydrolysis and inactivation.

-

-

Conjugation Reaction (The "Why"):

-

Combine the protein solution and the Tos-Gly-OSu stock solution in a reaction vessel. The molar ratio of Tos-Gly-OSu to protein will determine the extent of modification and must be optimized empirically. Start with a 10-fold molar excess.

-

For example, to 1 mL of 10 mg/mL BSA (~0.15 µmol), add 15 µL of 100 mM Tos-Gly-OSu (1.5 µmol). The final concentration of DMF should be kept low (<10% v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Purification (The "Why"):

-

The reaction must be quenched and the excess, unreacted Tos-Gly-OSu and NHS by-product must be removed. This is crucial as these small molecules can interfere with downstream applications.

-

Use size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4). This separates the large, modified protein from the small molecule contaminants based on size.

-

-

Characterization and Validation (The "Why"):

-

Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the modified protein should increase by 225.25 Da (mass of Tos-Gly minus H) for each successful conjugation.

-

Quantify the degree of labeling by comparing the mass spectra of the native and modified protein. This provides a quantitative measure of reaction efficiency and ensures batch-to-batch consistency.

-

References

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ac-Gly-Osu. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Tos-Aib-OSu. Retrieved from [Link]

-

AAPPTEC. (n.d.). MSDS - Safety Data Sheet (Z-Gly-OSu). Retrieved from [Link]

-

StarProtocols. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Fragment synthesis of disulfide-containing peptides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

PMC - NIH. (n.d.). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Retrieved from [Link]

- Google Patents. (n.d.). CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.

-

PubMed. (n.d.). Glycosylation of aromatic amines II: Kinetics and mechanisms of the hydrolytic reaction between kynurenine and glucose. Retrieved from [Link]

-

PMC - NIH. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Retrieved from [Link]

-

PMC - NIH. (n.d.). Dextran Formulations as Effective Delivery Systems of Therapeutic Agents. Retrieved from [Link]

-

PubMed. (2014). The Synthesis of 14C-labeled N-succinimidyl-3-maleimidopropionate, a Linker Molecule for PEGylated Biologics. Retrieved from [Link]

-

YouTube. (2024). Synthesis and Reactions of Amines. Retrieved from [Link]

-

PubMed. (2006). Application of TPGS in polymeric nanoparticulate drug delivery system. Retrieved from [Link]

- Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.

-

PubMed. (2020). Drug Delivery Strategies for Enhancing the Therapeutic Efficacy of Toxin-Derived Anti-Diabetic Peptides. Retrieved from [Link]

-

YouTube. (2018). Amine Synthesis Reactions. Retrieved from [Link]

-

The Ohio State University College of Pharmacy. (n.d.). Nanotechnology & Drug Delivery Systems. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tos-Gly-OSu: Structure, Reactivity, and Applications in Bioconjugation and Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N-α-p-toluenesulfonyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu), a versatile reagent in modern biochemistry and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, and the mechanistic principles governing its reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its strategic applications, particularly in peptide synthesis and bioconjugation. Detailed experimental protocols, comparative analysis with other reagents, and troubleshooting guidance are provided to ensure successful implementation in the laboratory.

Introduction: The Strategic Importance of Tos-Gly-OSu

In the landscape of chemical biology and drug development, the precise and stable covalent modification of biomolecules is paramount. Tos-Gly-OSu has emerged as a valuable tool for achieving this, primarily due to the unique combination of a tosyl-protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester. This bifunctional nature allows for its use as a linker and a building block in complex molecular architectures.

The tosyl (Ts) group, derived from p-toluenesulfonic acid, is a robust protecting group for the primary amine of the glycine residue.[1] Its exceptional stability under a wide range of reaction conditions, including those used for standard Fmoc and Boc solid-phase peptide synthesis (SPPS), makes it an orthogonal protecting group.[2] This orthogonality is a key strategic advantage, allowing for selective deprotection and modification at other sites of a molecule.

The N-hydroxysuccinimide ester is a well-established activating group for carboxylic acids, facilitating efficient amide bond formation with primary amines under mild conditions.[3] This guide will explore the synergy between these two functional moieties and how it translates into practical advantages in the laboratory.

Physicochemical Properties of Tos-Gly-OSu

A thorough understanding of the physicochemical properties of Tos-Gly-OSu is essential for its effective use and storage.

| Property | Value | Source(s) |

| Chemical Name | N-α-p-toluenesulfonyl-glycine N-hydroxysuccinimide ester | N/A |

| Synonyms | Tos-Gly-OSu, (2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate | N/A |

| Molecular Formula | C13H14N2O6S | N/A |

| Molecular Weight | 326.33 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | Data not consistently available | N/A |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |

| Storage | Store at ≤ -4 °C, desiccated and protected from light | N/A |

The Chemistry of Tos-Gly-OSu: Mechanism of Action

The utility of Tos-Gly-OSu is rooted in the reactivity of its N-hydroxysuccinimide (NHS) ester. The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism.

The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide leaving group to form a highly stable amide bond.[4]

The Critical Role of pH

The pH of the reaction environment is the most critical parameter influencing the efficiency of the conjugation. A delicate balance must be struck:

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.

-

Optimal pH (7.2-8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form (-NH₂) to react with the NHS ester.

-

High pH (>8.5): While the concentration of the nucleophilic amine increases, the rate of hydrolysis of the NHS ester by hydroxide ions also increases dramatically. This competing reaction reduces the yield of the desired conjugate.[4]

Competing Hydrolysis: An Inevitable Side Reaction

In aqueous environments, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester to an unreactive carboxylic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | ~10 minutes |

Data adapted from various sources on NHS ester stability.

This underscores the importance of performing conjugations promptly after preparing aqueous solutions of Tos-Gly-OSu and carefully controlling the pH.

Strategic Applications in Peptide Synthesis

The primary application of Tos-Gly-OSu in peptide synthesis lies in its use as a building block for introducing a permanently protected glycine residue. The stability of the tosyl group makes it orthogonal to both Fmoc and Boc protecting group strategies.[2]

Advantages of the Tosyl Protecting Group

-

Exceptional Stability: The N-tosyl bond is resistant to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA).[1][2]

-

Orthogonality: This stability allows for the retention of the tosyl group on the peptide backbone while other protecting groups are selectively removed for further modifications, such as side-chain cyclization or branching.[2]

-

Synthesis of Peptidomimetics: The tosyl group can be retained in the final peptide to create a sulfonamide linkage, which can be of interest in the design of peptidomimetics with altered pharmacological properties.[2]

Comparative Analysis of Coupling Reagents

While Tos-Gly-OSu is an activated form of N-p-Tosylglycine, it is important to understand its place among other common coupling reagents used in SPPS.

| Coupling Reagent | Class | Activation Mechanism | Key Advantages | Key Disadvantages |

| HBTU/HATU | Aminium/Uronium Salt | Forms OBt/OAt active ester | Fast reaction kinetics, high efficiency, low racemization (especially HATU) | Can cause guanidinylation of the N-terminus if used in excess |

| PyBOP | Phosphonium Salt | Forms OBt active ester | High efficiency, good for hindered couplings | Byproducts can be difficult to remove |

| DIC/HOBt | Carbodiimide | Forms OBt active ester in situ | Cost-effective, reliable | Can lead to higher rates of racemization without additives |

| Tos-Gly-OSu | Pre-activated NHS Ester | N/A (already activated) | Bypasses the in situ activation step, stable building block for introducing Tos-Gly | Less commonly used for general coupling compared to the above |

The choice of coupling reagent is a critical decision in peptide synthesis.[5] For introducing the specific Tos-Gly moiety, using the pre-activated Tos-Gly-OSu can streamline the process. For general coupling steps within the peptide sequence, HATU is often considered the gold standard for difficult couplings due to its high efficiency and low racemization rates.[5]

Experimental Protocol: Incorporation of Tos-Gly-OSu in Fmoc-SPPS

This protocol provides a detailed, step-by-step methodology for the incorporation of a Tos-Gly residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Tos-Gly-OSu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Kaiser test kit

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Step-by-Step Procedure

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.[2]

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.[2]

-

Coupling of Tos-Gly-OSu:

-

In a separate vial, dissolve 2-3 equivalents of Tos-Gly-OSu (relative to the resin loading) in DMF.

-

Add 4-6 equivalents of DIPEA to the Tos-Gly-OSu solution.

-

Add the activated Tos-Gly-OSu solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[2]

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[7]

-

Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

-

Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin using a standard cleavage cocktail. The tosyl group will remain on the glycine residue unless harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), are employed for its removal.[2]

Applications in Bioconjugation and Drug Delivery

The amine-reactive nature of the NHS ester in Tos-Gly-OSu makes it a valuable tool for bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, antibodies, and nucleic acids.[3]

As a Linker in Antibody-Drug Conjugates (ADCs)

Tos-Gly-OSu can be used as a component of a linker system in the development of ADCs. The glycine spacer can influence the solubility and steric properties of the linker, while the tosyl group can be retained for specific purposes or removed.

Surface Modification and Immobilization

The NHS ester functionality allows for the covalent attachment of the Tos-Gly moiety to surfaces functionalized with primary amines. This can be used to immobilize proteins, peptides, or other biomolecules for applications in biosensors, diagnostics, and affinity chromatography.

Targeted Drug Delivery

By incorporating Tos-Gly-OSu into a larger molecular construct, it can be used in targeted drug delivery systems. For instance, a targeting ligand can be attached to one end of a molecule, and a therapeutic agent to another, with the Tos-Gly unit acting as a stable spacer. The unique properties of the tosyl group may also be exploited to influence the pharmacokinetic properties of the drug conjugate.[7][8]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Tos-Gly-OSu.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. Desiccation is crucial to prevent hydrolysis of the NHS ester.[9]

Conclusion

Tos-Gly-OSu is a highly versatile and strategically important reagent for researchers in peptide synthesis and bioconjugation. Its unique combination of a stable, orthogonal tosyl protecting group and a highly reactive NHS ester provides a powerful tool for the construction of complex biomolecules and drug conjugates. By understanding the underlying chemical principles and following optimized protocols, scientists can effectively leverage the capabilities of Tos-Gly-OSu to advance their research and development goals.

References

- Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis - Benchchem. (n.d.).

- NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - NIH. (n.d.).

- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF - ResearchG

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A. (2023, May 9).

- Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF - ResearchG

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem. (n.d.).

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).

- Coupling Reagents - Aapptec Peptides. (n.d.).

- MSDS - Safety D

- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).

- Tosyl group - Wikipedia. (n.d.).

- Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies. (2017, July 18).

- Protecting Groups in Peptide Synthesis - PubMed - NIH. (n.d.).

- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).

- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).

- Tos-Gly-OSu - Advanced ChemTech. (n.d.).

- Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery - PMC - PubMed Central. (n.d.).

- Targeted Drug Delivery Using Tuftsin-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed. (n.d.).

- Center for Targeted Drug Delivery - Chapman University. (n.d.).

- Tumor Targeting Drug Delivery | Ojima Research Group - Stony Brook University. (n.d.).

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Drug Delivery Using Tuftsin-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Mechanism and Application of Tos-Gly-OSu

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu) is a valuable, yet often overlooked, amine-reactive building block in the bioconjugation toolkit. While structurally simple, its utility lies in the precise and controlled introduction of a tosyl-protected glycine moiety onto proteins, peptides, and other biomolecules. This guide provides an in-depth exploration of the core chemical mechanisms governing the action of Tos-Gly-OSu, grounded in field-proven insights. We will dissect its molecular architecture, detail the kinetics and pH dependency of its primary reaction, provide validated experimental protocols, and discuss its strategic applications, particularly in the context of drug development and proteomics.

The Molecular Architecture of Tos-Gly-OSu: A Tripartite Analysis

To truly grasp the functionality of Tos-Gly-OSu, it is essential to understand the distinct role played by each of its three core components. The molecule's efficacy is not accidental; it is a deliberate design of chemical functionalities engineered for specific reactivity and utility.

-

1.1 The N-Hydroxysuccinimide (OSu) Ester: The Reactive Core The N-hydroxysuccinimide (NHS) ester is the engine of the molecule. It is an activated ester, meaning the OSu group is an excellent leaving group.[1] This activation facilitates a nucleophilic acyl substitution reaction, which is the primary mechanism for conjugation.[1][2] When an unprotonated primary amine attacks the carbonyl carbon of the ester, the N-hydroxysuccinimide is released, forming a highly stable amide bond.[2][3]

-

1.2 The Glycine Spacer: Modulating Steric Hindrance and Flexibility The glycine residue serves as a simple, flexible spacer.[4][5] In bioconjugation, introducing a payload or another molecule directly onto a protein surface can sometimes lead to steric hindrance, potentially compromising the protein's native conformation or function. The glycine spacer provides a short, flexible linker that distances the tosyl group from the biomolecule's backbone, which can improve the accessibility of the conjugated moiety.[6][7]

-

1.3 The Tosyl (Tosyl) Group: A Stable Protecting Group The tosyl (p-toluenesulfonyl) group is a well-known and robust protecting group for amines. In the context of Tos-Gly-OSu, it caps the glycine's amino group. This is critical because it prevents polymerization or reaction at the N-terminus of the glycine itself. The tosyl group is stable under the typical aqueous conditions used for bioconjugation, ensuring that the primary reactivity is dictated solely by the OSu ester.

Caption: Molecular architecture of Tos-Gly-OSu.

Core Mechanism: The Acylation of Nucleophiles

The primary utility of Tos-Gly-OSu stems from its reaction with primary amines, which are abundant on the surface of proteins via the N-terminus of the polypeptide chain and the epsilon-amino group of lysine residues.[8]

-

2.1 The Primary Reaction Pathway: Amine Acylation The reaction is a classic nucleophilic acyl substitution.[2]

-

Nucleophilic Attack: An unprotonated primary amine (R-NH₂) on a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[9]

-

Leaving Group Departure: The intermediate collapses, and the stable N-hydroxysuccinimide anion is eliminated as a leaving group.

-

Amide Bond Formation: The result is a new, highly stable covalent amide bond linking the glycine spacer to the target biomolecule, with the release of NHS.[3]

-

Caption: Reaction mechanism of Tos-Gly-OSu with a primary amine.

-

2.2 The Critical Role of pH: Balancing Reactivity and Stability The efficiency of the conjugation reaction is critically dependent on the pH of the reaction buffer.[10][11] The key is to find a pH where the target amine is sufficiently nucleophilic without causing rapid hydrolysis of the OSu ester.

-

Amine Nucleophilicity: A primary amine must be in its unprotonated state (R-NH₂) to be nucleophilic. The pKa of lysine ε-amino groups is ~10.5. At physiological pH (~7.4), a significant fraction is protonated (R-NH₃⁺) and non-reactive. Increasing the pH shifts the equilibrium towards the unprotonated, reactive form.

-

Ester Hydrolysis: The competing reaction is the hydrolysis of the OSu ester by hydroxide ions in the aqueous buffer, which renders the reagent inactive.[3][12] The rate of this hydrolysis reaction increases significantly with pH.[12][13]

For these reasons, the optimal reaction pH is a compromise, typically between pH 7.2 and 8.5 .[3] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[10][14]

-

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [3][12] |

| 8.0 | Room Temp | ~210 minutes | [15] |

| 8.5 | Room Temp | ~180 minutes | [15] |

| 8.6 | 4 | 10 minutes | [3][12] |

| 9.0 | Room Temp | ~125 minutes | [15] |

-

2.3 Target Selectivity Under the recommended pH conditions (7.2-8.5), the reaction is highly selective for primary amines.[2] While other nucleophilic side chains exist (e.g., tyrosine, histidine, cysteine), their reaction with NHS esters is generally less favorable or forms less stable products compared to the robust amide bond.[2][16] For instance, reactions with tyrosine residues have been observed, but typically at lower pH values and are considered a minor side reaction under optimal conditions.[17]

Experimental Design & Protocol Validation

A successful conjugation experiment relies on meticulous preparation and an understanding of the underlying chemistry. This protocol is a self-validating system designed for reproducibility.

-

3.1 Pre-Conjugation Checklist: Reagent and Buffer Integrity

-

Buffer Selection: Crucially, the reaction buffer must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) are incompatible as they will compete with the target protein for reaction with the OSu ester.[3][11]

-

Recommended: Phosphate-buffered saline (PBS, pH 7.2-7.4), Sodium Bicarbonate (0.1 M, pH 8.0-8.5), HEPES, or Borate buffers.[3]

-

-

Reagent Preparation: Tos-Gly-OSu, like most NHS esters, is susceptible to hydrolysis. It is not water-soluble and should be dissolved immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10][13] Use high-quality, anhydrous solvent to prevent premature hydrolysis of the stock solution.

-

-

3.2 Validated Protocol for Protein Labeling This protocol is designed for a typical IgG antibody but can be adapted.

-

Protein Preparation:

-

Reagent Preparation:

-

Allow the vial of Tos-Gly-OSu to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of Tos-Gly-OSu in anhydrous DMSO.

-

-

Molar Excess Calculation:

-

The stoichiometry of the reaction determines the degree of labeling. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving a low-to-moderate degree of labeling.[18] This must be optimized for each specific protein and desired outcome.

-

-

Conjugation Reaction:

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and consume any remaining reactive Tos-Gly-OSu, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.[3] Incubate for 15-30 minutes.

-

-

-

3.3 Post-Reaction Cleanup It is critical to remove unreacted Tos-Gly-OSu and the NHS byproduct.

-

Size-Exclusion Chromatography (SEC) / Desalting: The most common and effective method. Use a desalting column (e.g., Glen Gel-Pak™, Sephadex®) to separate the large protein conjugate from the small molecule reactants and byproducts.[14][18]

-

Dialysis: Effective for large volumes but time-consuming.

-

Spin Filtration: Useful for concentrating the sample while simultaneously removing small molecules.

-

Caption: Experimental workflow for protein conjugation.

Applications in Drug Development and Research

While Tos-Gly-OSu itself is not a reporter or a crosslinker, it serves as a critical first-step reagent for multi-step conjugation strategies.

-

4.1 A Versatile Precursor for Further Modification: The primary use of Tos-Gly-OSu is to introduce a tosyl-protected amine. The tosyl group can subsequently be removed under specific conditions (not covered by standard bioconjugation), revealing a new primary amine. This new amine, positioned at the end of a glycine spacer, can then be targeted by a different amine-reactive chemistry, allowing for highly specific, multi-step labeling or conjugation strategies.

-

4.2 Use in Peptide Mapping and Proteomics: Modifying lysine residues with Tos-Gly-OSu adds a specific mass and charge to the peptide fragments generated during proteolytic digestion (e.g., with trypsin). This predictable mass shift can be used in mass spectrometry-based proteomics to identify accessible lysine residues on the protein surface, providing insights into protein structure and folding.

-

4.3 A Building Block for Complex Conjugates: In drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), precise control over linker chemistry is paramount.[20][21][22] Tos-Gly-OSu can be used to modify a carrier molecule or a component of a linker system, where the protected glycine unit forms part of a more complex, cleavable or non-cleavable linker system that will ultimately connect a payload to the targeting molecule.[20]

Troubleshooting & Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Hydrolyzed Reagent: The Tos-Gly-OSu stock solution was old or prepared in non-anhydrous solvent.[23] 2. Competing Amines: Reaction buffer contained Tris, glycine, or other primary amines.[23] 3. Incorrect pH: pH was too low (<7.0), resulting in protonated, non-nucleophilic target amines.[10] | 1. Always prepare fresh reagent stock in anhydrous DMSO or DMF immediately before use. 2. Verify buffer composition. If necessary, perform a buffer exchange on the protein sample. 3. Increase the reaction buffer pH to 8.0-8.5. Perform a small-scale pH optimization experiment. |

| Protein Precipitation | Over-labeling: A high degree of conjugation can alter the protein's isoelectric point and surface charge, leading to aggregation and precipitation.[23] | 1. Reduce the molar excess of Tos-Gly-OSu in the reaction. 2. Decrease the reaction time. 3. Consider performing the reaction at a lower temperature (4°C) to slow the reaction rate. |

| Inconsistent Results | 1. Inaccurate Protein Concentration: The starting protein concentration was not accurately determined. 2. Variable Reaction Time/Temp: Inconsistent incubation conditions between experiments. | 1. Accurately measure the protein concentration (e.g., using A280 or a BCA assay) before calculating molar excess. 2. Strictly control incubation time and temperature for all experiments. |

Conclusion

Tos-Gly-OSu is a potent tool for the precise chemical modification of biomolecules. Its mechanism of action is a well-understood nucleophilic acyl substitution, whose efficiency is critically governed by pH. By controlling reaction conditions and adhering to validated protocols, researchers can leverage this reagent to introduce a protected glycine moiety, opening avenues for multi-step conjugation strategies, proteomics studies, and the construction of complex bioconjugates for therapeutic and diagnostic applications. Understanding the causality behind each experimental choice—from buffer selection to purification method—is the key to achieving robust, reliable, and reproducible results in the laboratory.

References

-

Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]

-

NHS ester protocol for labeling proteins - Abberior. [Link]

-

NHS ester labeling of amino biomolecules. [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC - NIH. [Link]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. [Link]

-

Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... - ResearchGate. [Link]

-

Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC - NIH. [Link]

-

Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH. [Link]

-

Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures - PMC - NIH. [Link]

-

Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. [Link]

-

How bioconjugation is unlocking new drug development - Pharmaceutical Technology. [Link]

-

Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]

-

Fusion Protein Linkers: Property, Design and Functionality - PMC - PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. glenresearch.com [glenresearch.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Peptide Linkers - Creative Peptides [creative-peptides.com]

- 5. Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 7. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

- 15. researchgate.net [researchgate.net]

- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

- 19. interchim.fr [interchim.fr]

- 20. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 22. researchgate.net [researchgate.net]

- 23. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Purification of Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu)

This guide provides a comprehensive overview of the synthesis and purification of Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu), a valuable reagent in peptide synthesis and the development of enzyme substrates. The methodologies detailed herein are grounded in established chemical principles and validated through practical application, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Role of Tos-Gly-OSu in Synthetic Chemistry

Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester, commonly abbreviated as Tos-Gly-OSu, is an activated form of Nα-p-Tosyl-L-glycine (Tos-Gly-OH). The N-hydroxysuccinimide (NHS) ester functionality renders the carboxyl group of glycine highly susceptible to nucleophilic attack by primary amines. This reactivity is the cornerstone of its utility in forming stable amide bonds, a fundamental linkage in peptides and other bioconjugates.

The tosyl (p-toluenesulfonyl) protecting group on the α-amino group of glycine offers robust protection under various reaction conditions, particularly those employed in peptide synthesis. Its stability allows for the selective formation of peptide bonds at the C-terminus of the glycine residue without interference from the N-terminus. Tos-Gly-OSu is a key building block in the synthesis of various chromogenic and fluorogenic enzyme substrates, which are indispensable tools for studying enzyme kinetics and inhibition in drug discovery.

Principles of Synthesis: The Carbodiimide-Mediated Esterification

The most prevalent and reliable method for the synthesis of Tos-Gly-OSu is the coupling of Nα-p-Tosyl-L-glycine (Tos-Gly-OH) with N-hydroxysuccinimide (NHS) facilitated by a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).

The reaction mechanism proceeds through the activation of the carboxylic acid of Tos-Gly-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of NHS to form the desired Tos-Gly-OSu and N,N'-dicyclohexylurea (DCU), an insoluble byproduct.

Figure 1: General reaction scheme for the DCC-mediated synthesis of Tos-Gly-OSu.

The choice of DCC as the coupling agent is predicated on its high efficiency and the ease of removal of the DCU byproduct through simple filtration. The reaction is typically performed in anhydrous aprotic solvents to prevent the hydrolysis of the activated intermediates and the final product.

Experimental Protocol: Synthesis of Tos-Gly-OSu

This section provides a detailed, step-by-step methodology for the synthesis of Tos-Gly-OSu.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Nα-p-Tosyl-L-glycine (Tos-Gly-OH) | ≥98% | Sigma-Aldrich |

| N-hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |

| N,N'-dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexane | ACS grade | Fisher Scientific |

| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Nα-p-Tosyl-L-glycine (Tos-Gly-OH) (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane (DCM) at room temperature. A typical concentration is 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of DCC: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled solution of Tos-Gly-OH and NHS over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours. The formation of a white precipitate (DCU) will be observed.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (Tos-Gly-OH) indicates the completion of the reaction.

-

Removal of DCU: Once the reaction is complete, filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any residual product.

-

Workup: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to remove any unreacted Tos-Gly-OH and NHS, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Tos-Gly-OSu as a white solid or a viscous oil that solidifies upon standing.

Purification of Tos-Gly-OSu: Recrystallization

Purification of the crude product is essential to obtain Tos-Gly-OSu of high purity, which is critical for its subsequent applications. Recrystallization is the most effective method for this purpose.

Recrystallization Protocol

-

Solvent Selection: A suitable solvent system for the recrystallization of Tos-Gly-OSu is a mixture of ethyl acetate and hexane.

-

Dissolution: Dissolve the crude Tos-Gly-OSu in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution with gentle swirling until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or an ice bath to facilitate complete crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold hexane, and dry them under vacuum to a constant weight.

Figure 2: Workflow for the purification of Tos-Gly-OSu.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Tos-Gly-OSu, it is essential to perform thorough characterization.

| Parameter | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | Approximately 128-132 °C (literature values may vary) |

| ¹H NMR | Consistent with the structure of Tos-Gly-OSu |

| Purity (by HPLC) | ≥98% |

Proton NMR (¹H NMR) spectroscopy is a powerful tool for structural confirmation. The expected signals include those for the tosyl group aromatic protons, the methyl group of the tosyl moiety, the methylene protons of the glycine backbone, and the methylene protons of the succinimide ring.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is paramount to prevent the hydrolysis of DCC, the O-acylisourea intermediate, and the final NHS ester product.

-

Temperature Control: Maintaining a low temperature during the addition of DCC minimizes side reactions, such as the formation of N-acylurea byproducts.

-

Complete Removal of DCU: The DCU byproduct must be thoroughly removed as it can interfere with subsequent reactions.

-

Purity of Starting Materials: The purity of Tos-Gly-OH and NHS will directly impact the purity of the final product and the overall yield.

Conclusion

The synthesis of Tos-Gly-OSu via the DCC-mediated coupling of Tos-Gly-OH and NHS is a robust and efficient method. Careful adherence to the experimental protocol, particularly with respect to anhydrous conditions and temperature control, is crucial for achieving a high yield of the pure product. The purification by recrystallization is a critical step to ensure the quality of the final compound, making it suitable for its intended applications in peptide synthesis and the development of sensitive enzyme assays. This guide provides the necessary framework for researchers to confidently and successfully synthesize and purify this important chemical reagent.

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

Introduction: The Role of Tos-Gly-OSu in Bioconjugation

An In-Depth Technical Guide to the Solubility and Stability of Nα-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu)

For Researchers, Scientists, and Drug Development Professionals

Nα-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu) is a valuable amine-reactive chemical modification reagent. As a member of the N-hydroxysuccinimide (NHS) ester family, its primary utility lies in the formation of stable amide bonds with primary amino groups on biomolecules such as proteins, peptides, and modified oligonucleotides.[1] This reaction, known as aminolysis, is a cornerstone of bioconjugation, enabling the attachment of various tags, linkers, or other moieties. However, the efficiency of these conjugation reactions is critically dependent on the solubility of the NHS ester and its stability in aqueous environments, where it is susceptible to a competing hydrolysis reaction.[1]

This technical guide provides a comprehensive exploration of the solubility and stability characteristics of Tos-Gly-OSu. By understanding the underlying chemical principles and leveraging the detailed protocols within, researchers can optimize their experimental design to maximize conjugation efficiency and ensure reproducible results.

Core Chemical Properties of Tos-Gly-OSu

-

Molecular Formula: C₁₃H₁₄N₂O₆S

-

Molecular Weight: 326.33 g/mol

-

CAS Number: 68385-26-2[2]

The structure of Tos-Gly-OSu features a tosyl-protected glycine core activated with an N-hydroxysuccinimide ester. The tosyl group provides a degree of hydrophobicity, which influences its solubility profile.

Solubility Profile of Tos-Gly-OSu

The solubility of NHS esters is a critical parameter for their effective use in bioconjugation. Many NHS esters exhibit limited solubility in purely aqueous buffers.[1] Therefore, they are often dissolved in a water-miscible organic solvent to prepare a concentrated stock solution, which is then added to the aqueous reaction mixture.[1]

Table 1: Estimated Solubility of Tos-Gly-OSu in Common Laboratory Solvents

| Solvent | Type | Estimated Solubility | Rationale and Practical Insights |

| Dimethylformamide (DMF) | Polar Aprotic | High (~25 mg/mL) | DMF is an excellent solvent for NHS esters and is frequently used to prepare high-concentration stock solutions.[3][4] It is important to use anhydrous grade DMF as residual water can cause hydrolysis of the ester. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (~20 mg/mL) | Similar to DMF, DMSO is a highly effective solvent for NHS esters.[3][4] It is also crucial to use an anhydrous grade and be aware that DMSO can be challenging to remove and may have effects in biological systems.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | ACN can be used as an alternative to DMF or DMSO, particularly when these solvents are incompatible with downstream applications. Its lower boiling point facilitates easier removal. |

| Water / Aqueous Buffers | Polar Protic | Very Low | Tos-Gly-OSu is expected to be sparingly soluble in aqueous solutions.[4] Direct dissolution in buffers is generally not feasible for achieving high concentrations. |

Experimental Protocol for Determining the Solubility of Tos-Gly-OSu

This protocol provides a step-by-step method for empirically determining the solubility of Tos-Gly-OSu in a solvent of choice.

-

Preparation: Add an excess amount of Tos-Gly-OSu to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains.

-

Equilibration: Place the vial on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium.

-

Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for analysis. Quantify the concentration of dissolved Tos-Gly-OSu using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability of Tos-Gly-OSu: The Impact of Hydrolysis

The primary factor limiting the stability of Tos-Gly-OSu in solution is its susceptibility to hydrolysis. In the presence of water, the N-hydroxysuccinimide ester can be cleaved, regenerating the original carboxylic acid (Tos-Gly-OH) and releasing N-hydroxysuccinimide (NHS).[1] This hydrolyzed form of the reagent is no longer active and cannot react with amines.

The rate of hydrolysis is highly dependent on several factors:

-

pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.[1] At acidic to neutral pH (e.g., pH 6), NHS esters are relatively stable for several hours.[5] However, as the pH increases into the alkaline range (pH 8-9), the half-life can decrease to minutes.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C).

-

Buffer Composition: Certain buffer components can influence the rate of hydrolysis. Nucleophilic buffers should be avoided.

Diagram 1: Competing Reactions of Tos-Gly-OSu

Caption: Aminolysis vs. Hydrolysis of Tos-Gly-OSu.

Experimental Protocol for Assessing the Stability of Tos-Gly-OSu

This protocol describes a method to determine the half-life of Tos-Gly-OSu in a specific buffer.

-

Stock Solution Preparation: Prepare a concentrated stock solution of Tos-Gly-OSu in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Reaction Setup: Add a small volume of the stock solution to the aqueous buffer of interest (at a controlled pH and temperature) to achieve the desired final concentration.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a low pH solution or an appropriate organic solvent to stabilize the remaining Tos-Gly-OSu.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). The chromatogram should allow for the separation and quantification of the intact Tos-Gly-OSu peak from the hydrolyzed Tos-Gly-OH peak.

-

Data Analysis: Plot the concentration of the remaining Tos-Gly-OSu against time. From this data, the half-life (t½), the time it takes for 50% of the ester to hydrolyze, can be calculated.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for determining the half-life of Tos-Gly-OSu.

Practical Recommendations for Handling and Storage

-

Solid Reagent: Store solid Tos-Gly-OSu at -20°C or below, protected from moisture. A desiccator is recommended. Under these conditions, the reagent should be stable for years.[4]

-

Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1] Aliquot into single-use volumes to minimize freeze-thaw cycles and moisture contamination. Store these stock solutions at -20°C or -80°C.

-

Aqueous Solutions: It is not recommended to store Tos-Gly-OSu in aqueous solutions for any significant length of time.[4] Always prepare fresh dilutions in aqueous buffers immediately before use.

Conclusion

A thorough understanding of the solubility and stability of Tos-Gly-OSu is fundamental to its successful application in bioconjugation. By selecting appropriate solvents, such as anhydrous DMF or DMSO, for stock solutions and carefully controlling the pH and temperature of the reaction environment, researchers can minimize hydrolytic degradation and maximize the efficiency of the desired aminolysis reaction. The protocols provided in this guide offer a framework for the empirical determination of these critical parameters, empowering scientists to optimize their conjugation strategies and achieve reliable, reproducible results.

References

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem.

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine.

- Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers | The Journal of Organic Chemistry - ACS Publications.

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine.

- Tos-Gly-OSu - Advanced ChemTech.

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D.

- Tos-Gly-OSu.

- Stability testing of existing active substances and related finished products.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories.

- TOS-GLY-OSU | 68385-26-2 - ChemicalBook.

- Stability testing protocols | PPTX - Slideshare.

- Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

- FMOC-Succinimide - Product Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TOS-GLY-OSU | 68385-26-2 [chemicalbook.com]

- 3. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

A Senior Application Scientist's Guide to Amine-Reactive Crosslinkers

Introduction: The Foundation of Bioconjugation

In the intricate world of molecular biology and drug development, the ability to covalently link biomolecules is a foundational technique. This process, known as bioconjugation, is the engine behind innovations ranging from antibody-drug conjugates (ADCs) for targeted cancer therapy to the immobilization of proteins on biosensor surfaces.[1] At the heart of many of these applications lies a versatile and powerful class of reagents: amine-reactive crosslinkers.

This guide provides an in-depth exploration of amine-reactive crosslinkers, offering not just the "what" and "how," but the critical "why" that underpins successful bioconjugation strategies. As a senior application scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to select, optimize, and troubleshoot your crosslinking experiments with confidence.

The Target: Why Primary Amines?

Amine-reactive crosslinkers are designed to form stable covalent bonds with primary amines (-NH₂).[2] In the context of biological macromolecules, the most accessible primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine (Lys, K) residues.[2][3] Several factors make these primary amines ideal targets for conjugation:

-

Abundance and Accessibility: Lysine is a common amino acid, and its side chain is typically located on the exterior surface of a protein's three-dimensional structure, making it readily accessible to crosslinking reagents in an aqueous environment.[1][3]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom of a primary amine makes it a strong nucleophile, enabling it to readily attack electrophilic centers on crosslinker molecules.[4]

-

Predictable Reactivity: The chemistry of amine-reactive crosslinkers is well-characterized, allowing for a high degree of control over the conjugation process.[4]

Major Classes of Amine-Reactive Crosslinkers: A Comparative Analysis

The selection of an appropriate crosslinker is paramount to the success of any bioconjugation experiment. The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, imidoesters, and carbodiimides, each with unique characteristics in terms of reactivity, stability, and optimal reaction conditions.[5]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Acylation

NHS esters are the most widely used class of amine-reactive crosslinkers, lauded for their high reactivity and the formation of stable, irreversible amide bonds.[2][4]

-

Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6]

-

pH Dependence: NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5).[2][4][7] In this range, the primary amines are sufficiently deprotonated and nucleophilic to facilitate the reaction. However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH.[7][8] Therefore, careful control of pH is crucial to balance reactivity with stability. The half-life of an NHS ester can decrease from several hours at pH 7.0 to mere minutes at pH 8.6.[7][8]

-

Water Solubility: Standard NHS esters are often hydrophobic and require dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture. For applications requiring a completely aqueous environment or for targeting cell surface proteins, sulfo-NHS esters are the preferred choice. The addition of a sulfonate group to the NHS ring increases water solubility without altering the reaction chemistry, while also preventing the crosslinker from permeating cell membranes.[8]

Imidoesters: Preserving Molecular Charge

Imidoesters represent another important class of amine-reactive crosslinkers that react with primary amines to form amidine bonds.[8][9]

-

Mechanism and pH: Imidoester reactions are most efficient at alkaline pH (typically 8-10).[8][9] Unlike NHS esters, the resulting amidine bond is protonated at physiological pH, thus preserving the positive charge of the original primary amine.[8][9][10] This charge preservation can be advantageous in studies where maintaining the native isoelectric point (pI) of the protein is critical.[8][10]

-

Stability and Reversibility: While effective, the amidine bonds formed by imidoesters are reversible at high pH, a key difference from the highly stable amide bonds formed by NHS esters.[8][10] This has led to NHS esters replacing them in many applications where bond stability is paramount.[10]

"Zero-Length" Crosslinkers: The Carbodiimide Approach

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are unique in that they facilitate the direct conjugation of a carboxyl group (-COOH) to a primary amine (-NH₂) without becoming part of the final amide bond.[8][11][12] This makes them "zero-length" crosslinkers.[8][11][13]

-

Mechanism: EDC activates a carboxyl group (found on aspartic acid, glutamic acid, or the C-terminus of a protein) to form a highly reactive O-acylisourea intermediate.[8][11][12] This intermediate is then readily displaced by a nucleophilic primary amine, forming a stable amide bond and releasing a soluble urea byproduct.[8][11]

-

Enhancing Efficiency with NHS/Sulfo-NHS: The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[8][11] To improve the efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. These reagents react with the intermediate to form a more stable amine-reactive NHS ester, which then reacts with the primary amine to form the desired amide bond.[11]

Reductive Amination: An Alternative Pathway

Reductive amination provides another method for conjugating molecules to primary amines. This two-step process involves the reaction of an aldehyde or ketone with a primary amine to form an intermediate imine (Schiff base), which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride.[14][15][16] This technique is particularly useful for conjugating carbohydrates to proteins.[15][17]

A Practical Guide to Crosslinker Selection: Key Considerations

Choosing the right crosslinker is a critical decision that can significantly impact the outcome of your experiment.[18] Beyond the reactive chemistry, several other factors must be considered:

-

Spacer Arm Length: The spacer arm is the part of the crosslinker that connects the two reactive groups. Its length, which is the distance between the conjugated molecules, is a crucial parameter.[19][20] Short to medium spacer arms are suitable for intramolecular crosslinking, while longer spacer arms are ideal for intermolecular crosslinking.[19] Using crosslinkers with varying spacer arm lengths can provide a more comprehensive analysis of protein structure and interactions.[19]

-

Cleavable vs. Non-Cleavable Linkers:

-

Non-cleavable linkers form highly stable bonds, such as thioethers, ensuring the integrity of the conjugate.[] This is particularly important in applications like antibody-drug conjugates (ADCs), where premature release of the cytotoxic payload must be avoided.[4][]

-

Cleavable linkers are designed with bonds that can be broken under specific conditions, such as changes in pH, the presence of reducing agents, or enzymatic activity.[][22] This allows for the controlled release of a conjugated molecule, which is advantageous in drug delivery systems and for isolating and identifying interacting proteins.[22][23]

-

-

Homobifunctional vs. Heterobifunctional:

-

Homobifunctional crosslinkers have identical reactive groups at both ends of the spacer arm.[19][20] They are typically used in single-step reactions to polymerize molecules or to capture a "snapshot" of all protein interactions.[20]

-

Heterobifunctional crosslinkers possess different reactive groups at each end.[20] This allows for sequential (two-step) conjugation reactions, which provides greater control and minimizes undesirable self-conjugation or polymerization.[20]

-

-

Water Solubility and Cell Permeability: The solubility of a crosslinker is determined by its overall composition.[19] Hydrophobic crosslinkers may be necessary for probing protein interactions within cell membranes, while water-soluble, membrane-impermeant crosslinkers (like those containing a sulfo-NHS group) are ideal for specifically targeting and crosslinking proteins on the cell surface.[8][19]

Data Presentation: A Comparative Summary of Amine-Reactive Crosslinkers

| Crosslinker Class | Reactive Group | Target | Resulting Bond | Optimal pH | Key Features |

| NHS Esters | N-Hydroxysuccinimide ester | Primary amines | Amide | 7.2 - 8.5[2][4] | High reactivity, stable bond, most widely used. |

| Sulfo-NHS Esters | Sulfo-N-Hydroxysuccinimide ester | Primary amines | Amide | 7.2 - 8.5[4] | Water-soluble, membrane-impermeant. |

| Imidoesters | Imidoester | Primary amines | Amidine | 8.0 - 10.0[8][9] | Preserves positive charge of the amine. |

| Carbodiimides (EDC) | Carbodiimide | Carboxyl groups (activates for reaction with amines) | Amide (zero-length) | 4.5 - 6.0 (activation); 7.2 - 7.5 (amine reaction)[2] | Zero-length crosslinking, no spacer arm atoms. |

| Aldehydes | Aldehyde | Primary amines | Amine (via reductive amination) | ~6.0 - 9.0[15][16] | Forms a Schiff base intermediate, requires a reducing agent. |

Experimental Protocols and Optimization Strategies

A successful crosslinking experiment hinges on careful planning and optimization. The following provides a general framework for a typical protein-protein crosslinking experiment using an NHS ester.

Step-by-Step Protocol for a Typical NHS-Ester Crosslinking Reaction

-

Sample Preparation:

-

Ensure your protein sample is in a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target protein for reaction with the crosslinker.[24][25] Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.0 are common choices.

-

The protein concentration should be optimized. Higher concentrations favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve the NHS-ester crosslinker in a water-miscible organic solvent such as DMSO or DMF.

-

For water-soluble sulfo-NHS esters, dissolution can be done directly in the reaction buffer.

-

-

Crosslinking Reaction:

-

Add the crosslinker solution to the protein sample. A typical starting point is a 20- to 50-fold molar excess of crosslinker to protein. This ratio may need to be optimized.[26]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[26] Reaction time is a critical parameter to optimize.[27]

-

-

Quenching the Reaction:

-

Analysis of Crosslinked Products:

-

The results of the crosslinking reaction can be analyzed by various methods, most commonly SDS-PAGE, where the formation of higher molecular weight bands indicates successful crosslinking.[28]

-

For more detailed analysis of interaction sites, techniques like mass spectrometry (XL-MS) are employed.[28]

-

Visualization of Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Chemistry of Crosslinking | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]